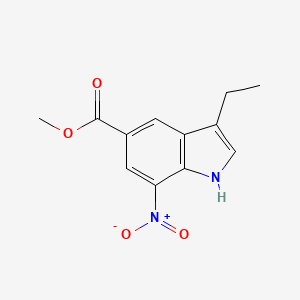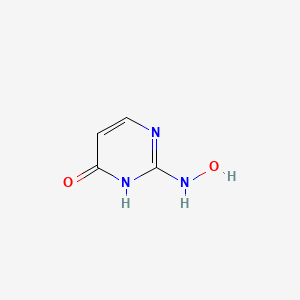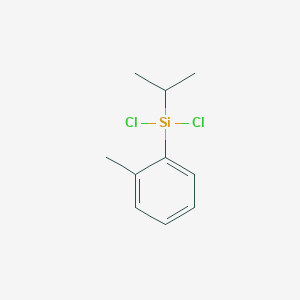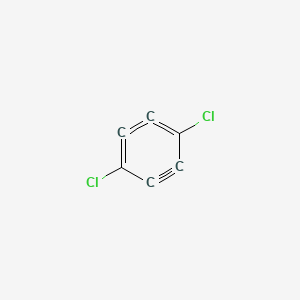![molecular formula C17H12F9N B14220216 N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine CAS No. 821777-57-5](/img/structure/B14220216.png)
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is a synthetic organic compound characterized by the presence of trifluoroethyl and trifluoromethyl groups attached to a biphenyl amine structure. Compounds with such fluorinated groups are often of interest due to their unique chemical properties, including high thermal stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)biphenyl and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl groups. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology
In biological research, fluorinated compounds are often used to probe enzyme mechanisms and metabolic pathways. The resistance of fluorinated groups to metabolic degradation makes them useful in studying long-term biological processes.
Medicine
In medicine, compounds with trifluoroethyl and trifluoromethyl groups are investigated for their potential as pharmaceuticals. These groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
Industrially, N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine may be used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity.
類似化合物との比較
Similar Compounds
N,N-Bis(2,2,2-trifluoroethyl)-4-aminobiphenyl: Similar structure but lacks the trifluoromethyl group.
N,N-Bis(2,2,2-trifluoroethyl)-2-aminobiphenyl: Similar structure but with the amine group in a different position.
Uniqueness
N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1’-biphenyl]-4-amine is unique due to the presence of both trifluoroethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications.
特性
CAS番号 |
821777-57-5 |
|---|---|
分子式 |
C17H12F9N |
分子量 |
401.27 g/mol |
IUPAC名 |
4-phenyl-N,N-bis(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H12F9N/c18-15(19,20)9-27(10-16(21,22)23)12-6-7-13(11-4-2-1-3-5-11)14(8-12)17(24,25)26/h1-8H,9-10H2 |
InChIキー |
RYDBZDOWMRPORX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N(CC(F)(F)F)CC(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
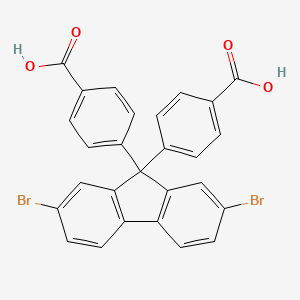
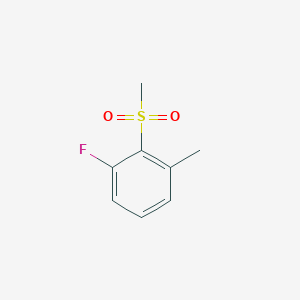
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)
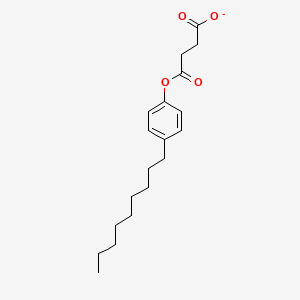
![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
